Bicyclo[4.1.0]heptane, 3-cyclopropyl-
Description
Bicyclo[4.1.0]heptane, 3-cyclopropyl-, is a bicyclic hydrocarbon featuring a fused cyclopropane and cyclohexane ring system. The compound’s structure consists of a bicyclo[4.1.0]heptane core with a cyclopropyl substituent at the 3-position. This configuration introduces significant steric strain due to the fused cyclopropane ring, which influences its reactivity and stability . For instance, the (Z)-3-cyclopropyl-7-hydroxymethyl-bicyclo[4.1.0]heptane isomer has been identified as a volatile flavor compound in triploid rainbow trout, highlighting its biological relevance .
Properties
CAS No. |
89914-06-7 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-cyclopropylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16/c1-2-7(1)8-3-4-9-6-10(9)5-8/h7-10H,1-6H2 |
InChI Key |
SDTZGGLOOGQXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCC3CC3C2 |
Origin of Product |
United States |
Preparation Methods
Dihalocarbene Addition to Cyclohexene Derivatives
The reaction of cyclohexene with dihalocarbenes, generated in situ from haloforms (e.g., chloroform or bromoform) under strongly basic conditions, is a foundational method for constructing the bicyclo[4.1.0]heptane skeleton. For example, treatment of cyclohexene with chloroform and sodium hydroxide in the presence of tri-n-propylamine yields 7,7-dichlorobicyclo[4.1.0]heptane. The mechanism involves dehydrohalogenation of chloroform to generate dichlorocarbene (:CCl₂), which undergoes stereospecific [2+1] cycloaddition with the cyclohexene double bond (Fig. 1).
Reaction Conditions and Optimization
- Carbene Precursor: Chloroform (400 mmol) with NaOH (400 mmol) in water.
- Catalyst: Tri-n-propylamine (1 mmol) to enhance carbene stability.
- Temperature: 0°C initial cooling, followed by 50°C for 3 hours.
- Yield: ~60–70% after purification by distillation.
This method’s scalability is limited by the stoichiometric base requirement and the formation of polyhalogenated byproducts. Substituting chloroform with bromoform increases reaction efficiency but raises costs.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane (CH₂I₂) and a zinc-copper couple, offers a complementary route to install the cyclopropane ring. While traditionally used for cyclopropanating isolated alkenes, adaptations for bicyclic systems involve pre-functionalized cyclohexene derivatives. For instance, zinc-carbenoid intermediates selectively add to strained alkenes, forming the bicyclo[4.1.0]heptane core without halogen incorporation.
Advantages and Limitations
- Selectivity: High stereospecificity due to concerted carbenoid addition.
- Drawbacks: Requires anhydrous conditions and sensitive handling of CH₂I₂.
- Typical Yield: 50–65% for simple substrates, lower for bicyclic systems.
Introducing the 3-Cyclopropyl Substituent
Nucleophilic Displacement of Halogenated Intermediates
Halogenated bicyclo[4.1.0]heptanes, such as 7,7-dichloro derivatives, serve as precursors for introducing the 3-cyclopropyl group. Treatment with cyclopropylmagnesium bromide (CPMgBr) in tetrahydrofuran (THF) at −78°C facilitates nucleophilic displacement of chloride, albeit with moderate efficiency due to steric hindrance.
Representative Procedure
Transition-Metal-Mediated Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling enables direct installation of cyclopropyl groups onto halogenated bicyclo scaffolds. For example, 3-bromo-bicyclo[4.1.0]heptane reacts with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis to afford the target compound.
Optimized Parameters
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₂CO₃ (2 equiv) in dioxane/water (3:1).
- Temperature: 80°C, 12 hours.
- Yield: 55–60%.
Alternative Synthetic Routes
Radical Cyclopropanation of 1,6-Enyne Precursors
A transition-metal-free approach leverages tert-butyl hydroperoxide (TBHP) to generate radicals from aza-1,6-enynes, forming azabicyclo[4.1.0]heptane derivatives. While demonstrated for nitrogen-containing analogs, this method’s adaptation to hydrocarbon systems remains unexplored but theoretically plausible.
Key Steps
Epoxide Ring-Opening and Cyclization
Chinese Patent CN104557653A discloses a method for 7-methyl-aza-bicyclo[4.1.0]heptane synthesis via epoxide ring-opening with methylamine, followed by bromination and cyclization. Adapting this strategy, cyclohexene oxide could react with cyclopropylamine, followed by intramolecular cyclopropanation.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane, 3-cyclopropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include a variety of hydrocarbons and functionalized derivatives, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
Scientific Research Applications
Synthesis of Complex Organic Molecules
Bicyclo[4.1.0]heptane, 3-cyclopropyl- is utilized as a building block in the synthesis of complex organic molecules. Total synthesis of avenaol, a germination stimulant, employs a robust strategy involving the formation of an all-cis-substituted cyclopropane via an alkylidenecyclopropane .
Pharmaceutical Applications
Research indicates that bicyclo[4.1.0]heptane derivatives exhibit biological activity and can act as substrates for enzymes like monoamine oxidase B, suggesting potential applications in drug discovery and development. Interaction studies have shown that specific stereochemical configurations of these compounds can influence their interaction with biological targets. This understanding can aid in optimizing compounds for better efficacy and reduced side effects in medicinal chemistry.
Herbicide Development
Derivatives of bicyclo[4.1.0]heptane-2,4-dione have demonstrated excellent herbicidal activity against weeds in cornfields . These compounds can be synthesized through cyclopropanation of 2-benzoylcyclohexane-1,3-dione derivatives .
Interaction with Biological Systems and Enzymes
Specific configurations of bicyclo[4.1.0]heptane derivatives have been shown to act as substrates for monoamine oxidase B, indicating their potential role in neurological applications.
Structural Insights
The uniqueness of bicyclo[4.1.0]heptane, 3-cyclopropyl- lies in its specific combination of structural strain and functional versatility, making it a valuable target for synthetic chemists and pharmacologists. Its structure has been confirmed through total synthesis, which is also suitable for the synthesis of a range of analogues .
Related Compounds and Their Features
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]heptane | Bicyclic | Less strain due to fewer rings; different reactivity |
| Bicyclo[3.3.0]octane | Bicyclic | More stable than bicyclo[4.1.0]heptane; different applications |
| Cyclobutane | Cyclic | Four-membered ring; high angle strain |
| Cyclopentane | Cyclic | Five-membered ring; more stable than cyclobutane |
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane, 3-cyclopropyl- involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for various reactions. The double bond within the skeleton can initiate ring-opening via coordination to metal species, leading to a variety of transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Bicyclic Alkanes
| Compound Name | Bicyclic System | Substituents | Key Features |
|---|---|---|---|
| Bicyclo[4.1.0]heptane, 3-cyclopropyl- | [4.1.0] | Cyclopropyl at C3 | High ring strain; radical reactivity |
| Bicyclo[4.1.0]heptane (norcarane) | [4.1.0] | None | Model for radical-mediated reactions |
| Bicyclo[3.1.0]hexane | [3.1.0] | None | Smaller ring system; higher strain |
| Bicyclo[2.1.0]pentane | [2.1.0] | None | Extreme strain; limited stability |
| Bicyclo[2.2.1]heptane | [2.2.1] | Varies (e.g., methyl, aryl) | Rigid "norbornane" framework |
Key Observations :
- Ring Strain : Smaller bicyclic systems (e.g., [2.1.0]pentane) exhibit greater strain than [4.1.0]heptane derivatives, impacting their stability and synthetic utility .
- Substituent Effects: The 3-cyclopropyl group in bicyclo[4.1.0]heptane enhances steric hindrance and alters radical stabilization pathways compared to unsubstituted norcarane .
Reactivity and Functionalization
Radical-Mediated Reactions :
- Hydroxylation studies of bicyclo[4.1.0]heptane (norcarane) and its analogues reveal significant radical intermediate formation. For example, norcarane produces ~2% primary alcohols and >50% rearranged products during AlkB-mediated oxygenation, while bicyclo[3.1.0]hexane yields ~10% primary alcohols . The cyclopropyl substituent in 3-cyclopropyl derivatives may further modulate radical lifetimes and product distributions due to conjugation effects .
Physical and Thermodynamic Properties
Table 2: Thermodynamic Data for Selected Bicyclic Compounds
| Compound Name | Boiling Point (°C) | Vapor Pressure (kPa) | Molecular Formula |
|---|---|---|---|
| Bicyclo[4.1.0]heptane, 3,7,7-trimethyl- | 502.4 (estimated) | 202.64 at 502.4°C | C₁₀H₁₈ |
| Bicyclo[2.2.1]heptane (norbornane) | 163–165 | 1.33 at 20°C | C₇H₁₂ |
| Bicyclo[3.1.0]hexane | ~95–100 | Not reported | C₆H₁₀ |
- The 3-cyclopropyl substituent increases molecular weight and likely reduces volatility compared to simpler bicyclo[4.1.0]heptane derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-cyclopropyl-bicyclo[4.1.0]heptane, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound can be synthesized via cyclopropane ring-opening reactions or stereospecific intramolecular insertions. For example, dibrominated precursors (e.g., 7,7-dibromobicyclo[4.1.0]heptane) react with methyllithium to generate cyclopropylidenes, which undergo stereospecific insertion to form derivatives like 3-cyclopropyl-bicyclo[4.1.0]heptane . Reaction temperature and solvent polarity significantly affect stereoselectivity.
- Key Data : Stereochemical outcomes are confirmed using NMR (e.g., coupling constants for cyclopropane protons) and X-ray crystallography .
Q. How can gas chromatography-mass spectrometry (GC-MS) and NMR differentiate 3-cyclopropyl-bicyclo[4.1.0]heptane from its structural isomers?
- Methodology : GC-MS retention times and fragmentation patterns are critical. For instance, bicyclo[4.1.0]heptane derivatives with methyl or pentyl substituents (e.g., 3-methyl-7-pentyl derivatives) show distinct molecular ion peaks at m/z 180 .
- NMR Analysis : Cyclopropane protons in 3-cyclopropyl derivatives exhibit characteristic downfield shifts (δ 0.5–2.5 ppm) and coupling constants (J = 4–8 Hz) due to ring strain .
Q. What are the key structural features of bicyclo[4.1.0]heptane derivatives, and how do substituents affect ring strain?
- Structural Insights : The bicyclo[4.1.0]heptane core has a fused cyclopropane ring, creating significant angle strain (~60°). Substituents like cyclopropyl groups at position 3 increase steric hindrance, altering reactivity in ring-opening reactions .
- Computational Data : DFT calculations reveal that substituents at the cyclopropane bridgehead (position 3) reduce strain energy by 5–10 kcal/mol compared to unsubstituted analogs .
Advanced Research Questions
Q. How do reaction mechanisms differ between acid-catalyzed and transition-metal-catalyzed ring-opening of 3-cyclopropyl-bicyclo[4.1.0]heptane?
- Mechanistic Studies :
- Acid-Catalyzed : Hydrogen chloride induces electrophilic ring-opening, forming chlorinated heptane derivatives (e.g., 7,7-dichlorobicyclo[4.1.0]heptane) via carbocation intermediates .
- Pd-Catalyzed : Palladium(II) catalysts promote aromatic substitution, retaining the bicyclic framework while introducing aryl groups .
- Contradictions : Acidic conditions may yield regioisomeric products depending on solvent polarity, whereas Pd catalysis favors stereochemical retention .
Q. What computational methods are optimal for predicting the thermodynamic stability of bicyclo[4.1.0]heptane derivatives?
- Methodology :
- DFT : Use B3LYP/6-31G(d) to calculate strain energies and reaction enthalpies. For example, the ΔHf (heat of formation) of bicyclo[4.1.0]heptane derivatives ranges from 80–120 kJ/mol .
- MD Simulations : Assess substituent effects on ring distortion and thermal stability .
Q. How can contradictory spectral data (e.g., NMR vs. IR) for bicyclo[4.1.0]heptane derivatives be resolved?
- Case Study : In 3,7,7-trimethyl-bicyclo[4.1.0]heptane, NMR suggests a single isomer, but GC-MS detects multiple peaks due to diastereomers. Resolution involves:
Chiral Chromatography : Use a squalane-coated column to separate enantiomers .
Variable-Temperature NMR : Identify dynamic ring-flipping processes that obscure stereochemical details at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
